N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide is a novel compound researched for its potential as a selective antagonist of the neurokinin-3 receptor (NK-3). [] NK-3 receptors are part of the tachykinin family and are involved in various physiological processes, including neurotransmission and inflammatory responses. [] While this compound has shown promise in preclinical studies, it has not yet progressed to clinical trials for therapeutic use in humans. []
The synthesis of N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide involves a multi-step process that has been described in scientific literature. [] Unfortunately, specific details about the synthetic route, including reagents, reaction conditions, and yields, are not available in the provided research abstracts.
The primary application explored for N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide is as a selective antagonist of the NK-3 receptor. [] Blocking NK-3 receptor activity could have potential therapeutic benefits in various disorders where this receptor plays a role. These may include:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1